N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
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Overview
Description
N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes a pyrrolo[1,2-a]pyrazine core, which is known for its biological activity and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic substitution reaction where a 4-chlorophenyl halide reacts with the pyrrolo[1,2-a]pyrazine intermediate.
Attachment of the 3,4,5-trimethoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the trimethoxybenzene reacts with an acyl chloride derivative of the pyrrolo[1,2-a]pyrazine.
Formation of the carbothioamide group: This final step involves the reaction of the intermediate with a thiocarbamide reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several scientific research applications:
Medicinal Chemistry: Potential use as a therapeutic agent due to its biological activity.
Materials Science: Possible applications in the development of novel materials with unique properties.
Biological Studies: Used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
- N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the pyrrolo[1,2-a]pyrazine core
Biological Activity
N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[1,2-a]pyrazine core with various substituents that influence its biological properties. The presence of the 4-chlorophenyl and 3,4,5-trimethoxyphenyl groups is significant for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C20H22ClN3O3S |
Molecular Weight | 421.92 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cancer pathways. Preliminary studies suggest that it may inhibit key kinases associated with tumor growth and progression.
Inhibition of Kinases
Research indicates that compounds structurally similar to this compound exhibit significant inhibitory effects on various kinases:
- AKT Kinase Inhibition : Similar compounds have shown low micromolar activity against AKT2/PKBβ kinase, a critical player in glioma malignancy and resistance to therapy .
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by modulating signaling pathways related to cell proliferation.
Anticancer Properties
The compound has been evaluated for its anticancer properties across various cancer cell lines. Notable findings include:
- Cytotoxicity Against Glioblastoma : In vitro studies have demonstrated that related compounds can inhibit the growth of glioblastoma cells while exhibiting minimal toxicity towards non-cancerous cells .
- Mechanistic Insights : The anti-glioma activity has been linked to the inhibition of neurosphere formation in patient-derived glioma stem cells .
Other Biological Activities
In addition to anticancer effects, the compound may possess anti-inflammatory properties. Research on pyrazole derivatives suggests a broader spectrum of biological activities that could be explored further.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Glioblastoma Cells :
- Kinase Inhibition Screening :
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3S/c1-28-19-13-15(14-20(29-2)22(19)30-3)21-18-5-4-10-26(18)11-12-27(21)23(31)25-17-8-6-16(24)7-9-17/h4-10,13-14,21H,11-12H2,1-3H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWHSUYMGJPSSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=S)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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